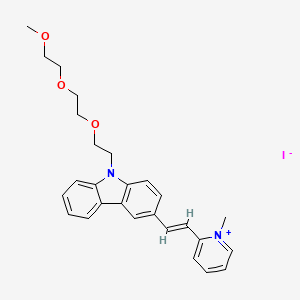

G-quadruplex DNA fluorescence probe 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C27H31IN2O3 |

|---|---|

Poids moléculaire |

558.4 g/mol |

Nom IUPAC |

9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole iodide |

InChI |

InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

MJVDWGWQDFLTSB-UHFFFAOYSA-M |

SMILES isomérique |

C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |

SMILES canonique |

C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of G-Quadruplex DNA Fluorescent Probe o-BMVC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of a representative G-quadruplex (G4) DNA fluorescent probe, 3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide (o-BMVC). While the initially requested "G-quadruplex DNA fluorescence probe 1 (Compound E1)" is a selective carbazole-based probe, detailed public data for a comprehensive guide is limited. Therefore, this guide utilizes the well-documented and structurally similar carbazole derivative, o-BMVC, as a prime exemplar to illustrate the core principles and methodologies in the field.

Introduction to G-Quadruplex Probes

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in various crucial biological processes, including the regulation of gene expression and the maintenance of telomere stability. Consequently, they have emerged as promising targets for therapeutic intervention, particularly in oncology. Fluorescent probes that selectively bind to and report on the presence of G4 structures are invaluable tools for their study and for the screening of potential G4-targeted drugs.

An ideal G4 fluorescent probe exhibits high selectivity for G4 structures over other nucleic acid forms, displays a significant change in its fluorescent properties upon binding, possesses good cell permeability, and has low cytotoxicity. The carbazole scaffold has proven to be an excellent platform for the design of such probes.

Synthesis of o-BMVC

The synthesis of 3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide (o-BMVC) is a multi-step process that involves the creation of the carbazole core followed by the addition of the vinylpyridinium arms.

Synthesis Workflow

Caption: Synthetic pathway for o-BMVC.

Experimental Protocol: Synthesis of o-BMVC

Note: This is a representative protocol based on typical organic synthesis methodologies for similar compounds. Exact reaction conditions may vary.

-

Formylation of 3,6-Dibromocarbazole:

-

Dissolve 3,6-dibromocarbazole in an appropriate solvent (e.g., anhydrous DMF).

-

Add a formylating agent (e.g., Vilsmeier-Haack reagent, prepared from POCl₃ and DMF) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an ice-water mixture and neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

-

-

Wittig Reaction:

-

Prepare the ylide by reacting a suitable phosphonium (B103445) salt (e.g., (2-picolyl)triphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Add the aldehyde from the previous step to the ylide solution at low temperature.

-

Allow the reaction to proceed for several hours, then quench with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

-

Extract the product, dry the organic phase, and remove the solvent.

-

Purify the product by column chromatography to obtain the o-BMVC precursor.

-

-

Quaternization:

-

Dissolve the o-BMVC precursor in a suitable solvent (e.g., acetonitrile).

-

Add an excess of methyl iodide.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction, and collect the precipitated solid by filtration.

-

Wash the solid with a cold solvent (e.g., diethyl ether) to yield the final product, o-BMVC.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Characterization of o-BMVC

The interaction of o-BMVC with G-quadruplex DNA is characterized by a significant change in its photophysical properties.

Quantitative Data Summary

| Property | Value | G4 DNA Target | Conditions |

| Absorption Max (λ_abs) | ~435 nm | Telomeric G4 | 150 mM K⁺ solution |

| Emission Max (λ_em) | ~555 nm | Telomeric G4 | 150 mM K⁺ solution |

| Fluorescence Lifetime (τ) | ~2.8 ns | Telomeric G4 | 150 mM K⁺ solution |

| Fluorescence Lifetime (τ) | ~1.2 ns | Duplex DNA | 150 mM K⁺ solution |

| Binding Affinity (K_a) | ~10⁷ M⁻¹ | Telomeric G4 | - |

| Fluorescence Enhancement | 80-120 fold | Various G4s | 150 mM K⁺ solution |

Signaling Pathway: Fluorescence "Light-Up" Mechanism

Caption: Mechanism of fluorescence enhancement of o-BMVC upon binding to G-quadruplex DNA.

The fluorescence of o-BMVC is quenched in aqueous solution due to intramolecular rotation. Upon binding to the G-quadruplex structure, typically through end-stacking on the G-tetrads, this rotation is restricted. This restriction of intramolecular rotation (RIR) leads to a significant enhancement of the fluorescence quantum yield, resulting in a "light-up" effect.

Experimental Protocol: Fluorescence Titration

-

Preparation of DNA Solutions:

-

Dissolve the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) and a control duplex DNA in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

To ensure proper folding, heat the G-quadruplex solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

-

Fluorescence Measurements:

-

Prepare a solution of o-BMVC (e.g., 1 µM) in the same buffer in a quartz cuvette.

-

Record the initial fluorescence emission spectrum (e.g., excitation at 435 nm, emission scan from 450 to 700 nm).

-

Incrementally add small aliquots of the concentrated G-quadruplex DNA solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Repeat the titration with the duplex DNA solution as a control.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Analyze the binding isotherm to determine the binding affinity (K_a) of the probe for the G-quadruplex DNA.

-

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation:

-

Prepare solutions of the G-quadruplex DNA (e.g., 5 µM) in the buffer of choice.

-

Prepare a stock solution of o-BMVC.

-

-

CD Measurements:

-

Record the CD spectrum of the G-quadruplex DNA alone from 220 to 320 nm. The characteristic signature of a parallel G-quadruplex is a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure shows a positive peak around 295 nm.

-

Add increasing concentrations of o-BMVC to the DNA solution and record the CD spectrum after each addition.

-

-

Analysis:

-

Observe any changes in the CD spectrum of the G-quadruplex upon binding of o-BMVC. Significant changes can indicate a conformational change in the DNA structure induced by the probe.

-

Cellular Applications

o-BMVC is cell-permeable and can be used to visualize G-quadruplex structures in living cells. Its distinct fluorescence lifetime when bound to G4 DNA makes it particularly suitable for Fluorescence Lifetime Imaging Microscopy (FLIM).

Experimental Workflow: Cellular Imaging with FLIM

Caption: Workflow for visualizing G-quadruplexes in cells using o-BMVC and FLIM.

Experimental Protocol: Fluorescence Lifetime Imaging Microscopy (FLIM)

-

Cell Culture and Staining:

-

Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.

-

Incubate the cells with a low concentration of o-BMVC (e.g., 1-5 µM) in cell culture medium for a specified period (e.g., 30-60 minutes).

-

Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

-

-

FLIM Imaging:

-

Acquire fluorescence lifetime images using a confocal microscope equipped with a pulsed laser (e.g., 470 nm) and time-correlated single photon counting (TCSPC) electronics.

-

Collect photons and generate a fluorescence decay curve for each pixel in the image.

-

-

Data Analysis:

-

Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetime at each pixel.

-

Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds to its fluorescence lifetime.

-

Regions with longer lifetimes (e.g., ~2.8 ns) correspond to o-BMVC bound to G-quadruplex DNA, while regions with shorter lifetimes (e.g., ~1.2 ns) represent probe in other environments.

-

Experimental Protocol: Cytotoxicity Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of o-BMVC for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.

-

-

MTT or Similar Viability Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the probe concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

o-BMVC serves as an excellent model for a carbazole-based G-quadruplex fluorescent probe. Its synthesis is achievable through standard organic chemistry techniques, and its photophysical properties allow for clear differentiation between G-quadruplex and duplex DNA. The application of advanced techniques like FLIM with o-BMVC enables the visualization and study of G-quadruplexes in their native cellular environment, providing valuable insights for researchers in molecular biology and drug development.

A Technical Guide to the Photophysical Properties of Thioflavin T as a G-Quadruplex Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Thioflavin T (ThT), a widely utilized fluorescent probe for the detection and characterization of G-quadruplex (G4) structures. This document details the core photophysical data, experimental methodologies, and the signaling mechanism of ThT as a G4 probe.

Introduction to Thioflavin T as a G-Quadruplex Probe

Thioflavin T (ThT) is a benzothiazole (B30560) salt that exhibits enhanced fluorescence upon binding to specific molecular structures, most notably amyloid fibrils and G-quadruplexes.[1][2] Its utility as a G4 probe stems from a significant increase in fluorescence emission when it interacts with G4 structures, while showing a much weaker response to single-stranded or double-stranded DNA.[3][4] This "light-up" property makes ThT a valuable tool for identifying and studying G4 formation in vitro.[5][6]

Photophysical Properties of Thioflavin T

The fluorescence of ThT is highly sensitive to its environment. In dilute aqueous solutions, the molecule is largely non-fluorescent due to intramolecular rotation, which provides a non-radiative decay pathway. Upon binding to a G4 structure, this rotation is restricted, leading to a significant increase in fluorescence quantum yield.

Table 1: Summary of Quantitative Photophysical Data for Thioflavin T

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~425 nm | In 50 mM Tris-HCl, 50 mM KCl, pH 7.5 | [6] |

| Emission Maximum (λem) | ~490 nm | Bound to G4 DNA in 50 mM Tris-HCl, 50 mM KCl, pH 7.5 | [6][7] |

| Fluorescence Enhancement | 13 to 23-fold | In the presence of various G4-forming DNA sequences | [4][7] |

| Binding Stoichiometry | 1:1 (ThT:G4) | Predominates under typical experimental conditions | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data when using ThT as a G4 probe.

This protocol describes a high-throughput method to screen for G4 formation in nucleic acid sequences.[1][3]

Materials:

-

Thioflavin T (ThT) stock solution

-

Oligonucleotides of interest

-

Folding buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5)

-

96-well microplates (black, flat bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare oligonucleotide samples at a final concentration of 1 µM in the folding buffer.

-

Incubate the samples to allow for G4 structure formation.

-

Add ThT to each well to a final concentration of 0.5 µM.

-

Incubate at room temperature for a short period to allow for binding.

-

Measure the fluorescence emission at 490 nm with excitation at 425 nm.[2][6]

-

A significant increase in fluorescence intensity compared to ThT alone or in the presence of control non-G4 sequences indicates G4 formation.[4]

ThT can be used as a post-stain to visualize G4 structures in non-denaturing polyacrylamide gels.

Materials:

-

Non-denaturing polyacrylamide gel (supplemented with 10 mM KCl)

-

ThT staining solution

-

Gel imaging system

Procedure:

-

Run the oligonucleotide samples on the non-denaturing polyacrylamide gel.

-

After electrophoresis, immerse the gel in the ThT staining solution.

-

Incubate for a sufficient time to allow the dye to penetrate the gel and bind to the G4 structures.

-

Destain the gel to reduce background fluorescence.

-

Visualize the gel using a standard gel documentation system with appropriate filters for ThT fluorescence.

Signaling Pathway and Mechanism of Action

The fluorescence "light-up" mechanism of ThT upon binding to G4 structures is central to its function as a probe.

Caption: Signaling pathway of ThT fluorescence upon binding to a G-quadruplex.

In its free state in solution, the two aromatic rings of the ThT molecule can rotate freely around the central C-C bond. This rotation provides an efficient non-radiative pathway for the excited state to decay, resulting in very low fluorescence. When ThT binds to the planar surface of a G-quartet, this intramolecular rotation is sterically hindered. This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited state to decay via the radiative pathway, leading to a significant enhancement of fluorescence emission.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening potential G4-forming sequences using ThT.

References

- 1. Thioflavin T as a fluorescence light-up probe for G4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioflavin T as a fluorescence light-up probe for G4 formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. [PDF] Thioflavin T as a fluorescence light-up probe for G4 formation | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

The Mechanism of G-Quadruplex DNA Recognition by Unfolding Protein 1 (UP1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical four-stranded secondary structures formed in guanine-rich regions of nucleic acids. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, G4 structures have emerged as promising therapeutic targets, particularly in oncology. The specific recognition and modulation of G4s by proteins and small molecules are of significant interest for understanding their physiological roles and for the development of novel therapeutics.

This technical guide focuses on the mechanism of G-quadruplex DNA recognition by a key cellular protein, Unfolding Protein 1 (UP1) . UP1 is a proteolytic derivative of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and has been shown to bind to and destabilize G-quadruplex structures, particularly those formed by the human telomeric repeat sequence d(TTAGGG)n.[1][2][3] Understanding the intricate mechanism by which UP1 recognizes and unfolds G4 DNA provides a valuable model for the development of synthetic probes and drugs designed to target these structures.

Core Recognition Mechanism

The interaction between UP1 and G-quadruplex DNA is a highly specific and dynamic process that culminates in the unfolding of the compact G4 structure into a single-stranded DNA that the protein remains bound to. The mechanism is primarily driven by enthalpic forces and can be dissected into several key stages.[1][4]

UP1 contains two tandem RNA Recognition Motifs, RRM1 and RRM2 , which act in a coordinated manner to bind and resolve the G-quadruplex.[5][6] The process is not a simple binding event but rather a recognition-coupled unfolding mechanism.

-

Initial Recognition and Binding: The process is initiated by the RRM1 domain of UP1, which is responsible for the initial, high-affinity recognition of the G-quadruplex structure.[5] This recognition is highly specific, targeting a key structural motif within the G4. Studies have identified that the "TAG" sequence within a loop region of the human telomeric G-quadruplex is critical for this initial recognition and the commencement of unfolding.[5][7]

-

Coupled Unfolding: The initial binding event is energetically favorable and directly coupled to the destabilization and unfolding of the G-quadruplex.[1][4] The binding affinity of UP1 for a pre-formed G-quadruplex is significantly higher (approximately 200-fold) than for a comparable single-stranded DNA that cannot form a G4 structure, indicating that UP1 specifically recognizes features of the folded quadruplex to initiate unfolding.[3][7]

-

Cooperative Unfolding and Stabilization: Following the initial binding by RRM1, the RRM2 domain assists in completing the unfolding process.[5] The two RRM domains work in synergy to resolve the G-tetrad stacks.[6][8] The final state is a stable complex where UP1 is bound to the now single-stranded G-rich DNA. The overall stoichiometry of the interaction with the human telomeric G-quadruplex d[AGGG(TTAGGG)3] has been determined to be two UP1 molecules per DNA strand.[7]

The crystal structure of UP1 in complex with single-stranded telomeric DNA reveals that the two RRM domains create an extended RNA-binding surface, which is adept at interacting with the unfolded single-stranded DNA.[6][8] This provides a structural basis for how UP1 stabilizes the unfolded state after recognition and destabilization of the G-quadruplex.

References

- 1. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 2. Recognition and binding of human telomeric G-quadruplex DNA by unfolding protein 1. | Sigma-Aldrich [merckmillipore.com]

- 3. DNA and RNA Quadruplex-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The mechanism of UP1 binding and unfolding of human telomeric DNA G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure of the two-RRM domain of hnRNP A1 (UP1) complexed with single-stranded telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for Probe 1 (Phen-DC3) Binding to a Parallel G-Quadruplex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and thermodynamic principles governing the interaction between a well-characterized G-quadruplex (G4) binding ligand, Phen-DC3 (referred to herein as "Probe 1"), and a parallel G-quadruplex structure formed by the promoter sequence of the c-MYC oncogene. The c-MYC G-quadruplex is a key regulator of gene expression and a prominent target for anticancer drug development. Understanding the precise binding mode and energetics of ligands like Probe 1 is crucial for the rational design of more selective and potent therapeutic agents.

Quantitative Analysis of Probe 1 Binding to Parallel G-Quadruplexes

The binding of Probe 1 to G-quadruplex structures is characterized by high affinity and selectivity. The interaction can be quantified using various biophysical techniques, which provide key thermodynamic and kinetic parameters. While a complete thermodynamic dataset for the specific interaction between Phen-DC3 and the c-MYC G-quadruplex is not available in a single report, the following tables summarize typical quantitative data obtained for high-affinity G-quadruplex binders, including inhibitory concentrations and binding affinities for similar systems.

Table 1: Inhibitory Activity of Probe 1 (Phen-DC3)

| Target System | Parameter | Value | Reference |

| FANCJ Helicase (G4 substrate) | IC₅₀ | 65 ± 6 nM | [1] |

| DinG Helicase (G4 substrate) | IC₅₀ | 50 ± 10 nM | [1] |

| Thioflavin T displacement from CEB1 G4 | DC₅₀ | 0.4–0.5 µM | [2] |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal displacement concentration.

Table 2: Illustrative Binding Affinity and Thermodynamic Data for G4-Ligand Interactions

| G-Quadruplex | Ligand | Technique | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

| c-MYC | Quindoline (B1213401) Derivative | SPR | ~1000 | N/A | N/A | N/A | N/A |

| Telomeric | Phen-DC3 | Various | Nanomolar | N/A | N/A | N/A | N/A |

K_D: Dissociation constant. ΔH: Enthalpy change. ΔS: Entropy change. ΔG: Gibbs free energy change. N/A: Not available in the cited literature for this specific interaction. The data for the quindoline derivative is provided as a representative example of data obtained via SPR for a c-MYC G4 binder. Phen-DC3 is known to bind with nanomolar affinity to various G-quadruplexes[3].

Structural Basis of Interaction

The high-resolution structure of Probe 1 (Phen-DC3) in complex with the c-MYC parallel G-quadruplex has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 2MGN)[4][5]. This structure provides a detailed atomic-level view of the binding mode.

Key Structural Features:

-

Binding Stoichiometry: The NMR structure reveals a 1:1 binding stoichiometry between Probe 1 and the c-MYC G-quadruplex[6].

-

Binding Mode: Probe 1 binds to the G-quadruplex primarily through end-stacking . The planar aromatic core of the ligand stacks onto the terminal G-tetrad at the 5'-end of the quadruplex[5][7].

-

Intermolecular Interactions: The stability of the complex is derived from extensive π-π stacking interactions between the phenanthroline core and quinolinium moieties of Probe 1 and the guanine (B1146940) bases of the top G-tetrad[5][7]. The positively charged quinolinium side chains are also positioned to interact favorably with the negatively charged phosphate (B84403) backbone of the DNA.

-

Conformation of the G-Quadruplex: The c-MYC sequence forms a parallel-stranded G-quadruplex, characterized by three stacked G-tetrads and short propeller loops. Upon binding of Probe 1, this parallel topology is maintained and stabilized[6].

Interestingly, Probe 1 can induce conformational changes in other G-quadruplexes. For instance, it causes the human telomeric G-quadruplex, which can adopt a hybrid topology in solution, to refold into an antiparallel chair-type structure, where the ligand intercalates between G-tetrads[3]. This highlights the ligand's ability to modulate G-quadruplex landscapes.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the findings regarding the Probe 1-G-quadruplex interaction. The following sections outline the typical protocols used for the structural and thermodynamic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR is a powerful technique for determining the three-dimensional structures of nucleic acid-ligand complexes in solution, providing insights into binding modes and conformational dynamics.

a) Sample Preparation:

-

DNA Synthesis and Purification: The c-MYC G-quadruplex forming oligonucleotide (e.g., Pu24T sequence: 5'-TGAGGGTGGTGAGGGTGGGGAAGG-3') is chemically synthesized and purified by HPLC.

-

G-Quadruplex Folding: The purified DNA is dissolved in a buffered solution (e.g., 20 mM potassium phosphate, 70 mM KCl, pH 7.0). To ensure proper folding into the G-quadruplex structure, the solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature overnight[8].

-

Complex Formation: A stock solution of Probe 1 (Phen-DC3) in a suitable solvent (e.g., DMSO) is prepared. The probe is then titrated into the folded G-quadruplex solution to the desired molar ratio (typically 1:1 or with a slight excess of the ligand)[8]. The final NMR sample concentration is typically in the range of 0.2-1.0 mM.

b) NMR Data Acquisition:

-

Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 600-900 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: 1D proton spectra are recorded to confirm G-quadruplex formation (characteristic imino proton signals between 10-12 ppm) and to monitor changes upon ligand binding[6].

-

2D NMR Experiments: A suite of 2D NMR experiments is performed at a controlled temperature (e.g., 25°C) to assign the proton and carbon resonances and to derive structural restraints. These include:

-

TOCSY (Total Correlation Spectroscopy): To assign protons within the same sugar spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Intermolecular NOEs between the ligand and the G-quadruplex are crucial for defining the binding site.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the resonances of carbon atoms and their directly attached protons. This is particularly useful for unambiguously identifying the syn and anti conformations of guanine bases in the G-tetrads.

-

¹H-¹⁵N HSQC: For samples labeled with ¹⁵N, this experiment helps in assigning the imino nitrogen and proton resonances of the guanines.

-

c) Structure Calculation:

-

Restraint Generation: NOESY cross-peaks are converted into distance restraints. Dihedral angle restraints for the DNA backbone and sugar puckers are often derived from TOCSY and NOESY data.

-

Molecular Dynamics Simulation: The structure is calculated using software like AMBER or XPLOR-NIH, employing a simulated annealing protocol in which the experimental restraints are used as an energy potential to guide the folding of the molecule into its lowest energy conformation[4].

-

Validation: The final ensemble of structures is validated for consistency with the experimental data and for stereochemical quality using programs like PROCHECK.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

a) Sample Preparation:

-

Macromolecule: The folded c-MYC G-quadruplex is prepared as described for NMR, but at a lower concentration (e.g., 10-20 µM) in the ITC cell.

-

Ligand: Probe 1 is prepared at a concentration 10-20 times higher than the G-quadruplex (e.g., 100-200 µM) in the injection syringe.

-

Buffer Matching: It is critical that the buffer for the G-quadruplex and the ligand are identical to minimize heats of dilution. The final dialysis buffer of the DNA is typically used to dissolve the ligand. All solutions must be thoroughly degassed before the experiment.

b) ITC Experiment:

-

Instrument: A microcalorimeter, such as a Malvern MicroCal ITC200, is used.

-

Titration: A series of small injections (e.g., 2 µL) of the ligand solution are made into the sample cell containing the G-quadruplex solution at a constant temperature (e.g., 25°C).

-

Data Acquisition: The heat change after each injection is measured and recorded as a power differential required to maintain zero temperature difference between the sample and reference cells.

c) Data Analysis:

-

The integrated heat for each injection is plotted against the molar ratio of ligand to G-quadruplex.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).

-

This fitting procedure yields the values for K_D, ΔH, and the stoichiometry (n). ΔG and ΔS are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

X-ray Crystallography for Solid-State Structural Analysis

While the primary structure for the Probe 1-c-MYC complex was determined by NMR, X-ray crystallography is another key technique for obtaining high-resolution structural data. It provides a static picture of the complex in a crystalline state.

a) Crystallization:

-

Sample Preparation: A highly concentrated and pure solution of the Probe 1-G-quadruplex complex is prepared.

-

Crystallization Screening: The complex is mixed with a variety of crystallization reagents (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion. This screens for conditions that lead to the formation of well-ordered single crystals.

-

Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized to produce larger, diffraction-quality crystals.

b) Data Collection:

-

Cryo-protection: Crystals are typically flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal drop before freezing.

-

X-ray Diffraction: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

c) Structure Determination:

-

Data Processing: The diffraction images are processed to determine the positions and intensities of the diffraction spots.

-

Phasing: The phase problem is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to improve its fit and stereochemistry, resulting in the final high-resolution crystal structure.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the logical workflows and key relationships in the study of the Probe 1-G-quadruplex interaction.

Caption: Workflow for NMR-based structural determination of the Probe 1-G-quadruplex complex.

Caption: Equilibrium and key interactions in Probe 1 binding to a parallel G-quadruplex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Solution structure of a G-quadruplex bound to the bisquinolinium compound Phen-DC(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Illuminating the Telomere: A Technical Guide to the Discovery of Novel Fluorescent Probes for G-Quadruplexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably present in human telomeres. These structures play crucial roles in cellular aging, cancer progression, and genome stability, making them a compelling target for therapeutic intervention and diagnostic tool development. The visualization of telomeric G-quadruplexes in their native cellular environment is paramount to understanding their biological functions and for the screening of potential drug candidates. This technical guide provides an in-depth overview of the discovery and application of novel fluorescent probes designed to selectively recognize and illuminate telomeric G-quadruplexes. We will delve into the quantitative characteristics of prominent probes, detailed experimental protocols for their evaluation, and the cellular signaling pathways they impact.

Quantitative Data of Representative Fluorescent Probes

The selection of a fluorescent probe for studying telomeric G-quadruplexes is contingent on its photophysical properties, binding affinity, and selectivity. The following table summarizes key quantitative data for several widely used and recently developed probes.

| Probe | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Lifetime (τ, ns) in presence of G4 | Binding Affinity (Kd, µM) | Selectivity (G4 vs. dsDNA) | Reference(s) |

| o-BMVC | ~370 | ~475 | ~2.8[1] | ~0.1-0.5 | High (significant fluorescence increase) | [1][2] |

| Thioflavin T (ThT) | ~440 | ~490 | ~2.0-4.0 | Varies with G4 topology | Moderate to High | [3][4] |

| IMT | ~415 | ~500 | Not widely reported | ~6.2-13 | High (259- to 630-fold fluorescence enhancement)[5] | [5][6] |

| NMM | ~393 | ~610 | Not widely reported | Varies with G4 topology | High (for parallel G4s) | [7][8] |

| DAOTA-M2 | ~450 | ~600 | ~3.0-4.0 | Not widely reported | High | [7][9] |

| IZFL-2 | Not specified | Not specified | Not specified | Not specified | High (distinguishes between G4 topologies) | [7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the successful application and evaluation of fluorescent probes for telomeric G-quadruplexes.

Synthesis of a Representative Probe: o-BMVC

The synthesis of 3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide (o-BMVC) is a multi-step process that can be adapted from published procedures[1][2]. A generalized scheme is presented below.

Detailed Steps:

-

Formylation: Carbazole is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce formyl groups at the 3 and 6 positions, yielding 3,6-diformylcarbazole.

-

Wittig Reaction: The resulting dialdehyde (B1249045) is then reacted with a Wittig reagent, such as (iodomethyl)triphenylphosphonium iodide, to form the vinyl linkages.

-

Quaternization: The final step involves the quaternization of the pyridinium (B92312) nitrogen atoms with an excess of methyl iodide to yield the diiodide salt of o-BMVC.

Purification at each step is typically achieved through column chromatography and the final product is characterized by NMR and mass spectrometry.

Fluorescence Spectroscopy for Binding Affinity Determination

This protocol outlines the determination of the dissociation constant (Kd) of a fluorescent probe for a telomeric G-quadruplex sequence.

Methodology:

-

Oligonucleotide Annealing: A solution of the telomeric G-quadruplex-forming oligonucleotide (e.g., Tel22: 5'-AGG GTT AGG GTT AGG GTT AGG G-3') is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.

-

Fluorescence Titration: A fixed concentration of the fluorescent probe is placed in a quartz cuvette. Small aliquots of the annealed G-quadruplex solution are incrementally added.

-

Data Acquisition: After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded at the probe's excitation wavelength.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the G-quadruplex DNA. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

FRET Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a fluorescent probe to stabilize the G-quadruplex structure.

Methodology:

-

Probe Design: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher or acceptor (e.g., TAMRA) at the other.

-

Assay Setup: The dual-labeled oligonucleotide is annealed to form the G-quadruplex structure, bringing the donor and quencher in close proximity, resulting in fluorescence resonance energy transfer (FRET) and quenching of the donor fluorescence.

-

Thermal Denaturation: The temperature of the solution is gradually increased while monitoring the fluorescence of the donor. As the G-quadruplex unfolds, the donor and quencher are separated, leading to an increase in donor fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined from the midpoint of the fluorescence transition curve. The experiment is performed in the presence and absence of the fluorescent probe. An increase in Tm in the presence of the probe indicates stabilization of the G-quadruplex structure.

Live-Cell Imaging of Telomeric G-Quadruplexes

This protocol describes the visualization of G-quadruplexes in living cells using a cell-permeable fluorescent probe.

Methodology:

-

Cell Culture: Adherent cells (e.g., HeLa or U2OS) are cultured on glass-bottom dishes suitable for microscopy.

-

Probe Incubation: The cells are incubated with a low micromolar concentration of the fluorescent probe in cell culture medium for a specified period.

-

Washing: The cells are washed with fresh medium or phosphate-buffered saline (PBS) to remove any unbound probe.

-

Imaging: Live-cell imaging is performed using a confocal or fluorescence lifetime imaging microscope (FLIM). For FLIM, the distinct fluorescence lifetime of the probe when bound to G-quadruplexes allows for their specific detection[1].

-

Co-localization (Optional): To confirm the telomeric localization of the probe, co-staining with a telomere-specific marker, such as a fluorescently labeled TelC PNA probe, can be performed.

Signaling Pathways and Mechanisms of Action

The stabilization of telomeric G-quadruplexes by fluorescent probes can have significant downstream cellular consequences, primarily through the inhibition of telomerase and the induction of a DNA damage response.

Telomerase Inhibition

Telomerase, an enzyme crucial for maintaining telomere length in most cancer cells, requires a single-stranded G-rich overhang as a template. The formation and stabilization of a G-quadruplex structure at the 3' end of the telomere sequesters this template, thereby inhibiting telomerase activity.

ATR/ATM-Mediated DNA Damage Response

The stabilization of telomeric G-quadruplexes can interfere with DNA replication, leading to replication stress and the activation of the DNA damage response (DDR) pathway. The probe RHPS4, for example, has been shown to trigger an ATR-dependent ATM signaling pathway.

Logical Relationships in Probe Design

The rational design of novel fluorescent probes for telomeric G-quadruplexes involves a systematic approach to optimize their photophysical and binding properties.

Key Design Principles:

-

Fluorophore Core: The choice of the aromatic core determines the fundamental photophysical properties such as the excitation and emission wavelengths.

-

Side Chains: The introduction of side chains, often cationic, can enhance water solubility, promote cellular uptake, and improve binding affinity and selectivity through electrostatic interactions with the phosphate (B84403) backbone of the DNA.

-

Binding Mode: Probes are designed to interact with G-quadruplexes primarily through π-π stacking on the terminal G-quartets or by binding to the grooves. The specific binding mode influences the selectivity for different G-quadruplex topologies (e.g., parallel vs. hybrid).

-

Structure-Activity Relationship (SAR): Systematic modifications to the probe's structure are made to understand how these changes affect its performance. For example, altering the position of substituents on the aromatic core can fine-tune the fluorescence response and binding specificity[10].

Conclusion

The discovery of novel fluorescent probes for telomeric G-quadruplexes is a rapidly advancing field with significant implications for cancer research and drug development. The probes and methodologies outlined in this guide provide a robust toolkit for researchers to visualize and interrogate the structure and function of these important nucleic acid secondary structures. Future efforts in this area will likely focus on the development of probes with improved photostability, two-photon absorption cross-sections for deep-tissue imaging, and the ability to report on specific G-quadruplex conformations in real-time within living organisms.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Evaluation of the selectivity of G-quadruplex ligands in living cells with a small molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of G-Quadruplex Binding Affinity for Probe 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere stability.[1][2] Consequently, G-quadruplexes have emerged as promising therapeutic targets for a range of diseases, most notably cancer. The development of small molecules, or probes, that can selectively bind to and stabilize these structures is an area of intense research.[3][4]

This technical guide provides a comprehensive overview of the essential in vitro techniques for characterizing the binding affinity of a novel compound, herein referred to as "Probe 1," to G-quadruplex DNA. This guide details the experimental protocols for key biophysical assays, offers a structured format for presenting quantitative binding data, and includes visualizations of experimental workflows and molecular interactions to facilitate a deeper understanding of the characterization process.

Data Presentation: Quantitative Binding Affinity of Probe 1

A systematic presentation of binding data is crucial for the comparative analysis of a probe's affinity and selectivity for various G-quadruplex structures. The following table provides a template for summarizing the key thermodynamic and kinetic parameters obtained from the assays described in this guide.

| G-Quadruplex Target | Technique | Dissociation Constant (Kd) (nM) | Association Constant (Ka) (M-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| c-MYC (promoter) | ITC | 150 | 6.7 x 106 | 2:1 | -10.5 | 2.3 | -8.2 |

| hTERT (promoter) | SPR | 250 | 4.0 x 106 | N/A | N/A | N/A | N/A |

| Tel22 (human telomere) | FRET | 500 | 2.0 x 106 | N/A | N/A | N/A | N/A |

| BCL2 (promoter) | CD | 300 | 3.3 x 106 | N/A | N/A | N/A | N/A |

| dsDNA (control) | SPR | >10,000 | <1.0 x 105 | N/A | N/A | N/A | N/A |

Caption: Summary of binding parameters for Probe 1 with various G-quadruplex forming sequences and a double-stranded DNA control.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a G-quadruplex binding probe.

Caption: A generalized workflow for the in vitro characterization of Probe 1's G-quadruplex binding affinity.

Signaling Pathway: Probe 1 Binding to a G-Quadruplex

The interaction of Probe 1 with a G-quadruplex structure can be conceptually illustrated as follows.

Caption: A diagram illustrating the binding of Probe 1 to a G-quadruplex, leading to the formation of a stabilized complex.

Detailed Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

Principle: FRET is a powerful tool for studying G-quadruplex formation and stabilization.[1] This technique utilizes a dual-labeled oligonucleotide with a fluorescent reporter and a quencher. In the unfolded state, the fluorophore and quencher are separated, resulting in a high fluorescence signal. Upon folding into a G-quadruplex, the fluorophore and quencher are brought into proximity, leading to fluorescence quenching. The binding of a ligand like Probe 1 stabilizes the G-quadruplex structure, resulting in an increased melting temperature (Tm), which is the temperature at which 50% of the G-quadruplexes are unfolded.[5]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the dual-labeled G-quadruplex-forming oligonucleotide (e.g., 100 µM in nuclease-free water).

-

Prepare a working solution of the oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

-

To facilitate G-quadruplex formation, heat the oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature.[5]

-

Prepare a stock solution of Probe 1 (e.g., 1 mM in DMSO) and create serial dilutions in the assay buffer to achieve the desired final concentrations.[5]

-

-

Assay Procedure:

-

In a 96-well PCR plate, add the annealed oligonucleotide solution.

-

Add varying concentrations of Probe 1 (e.g., 0.1 µM to 10 µM) or a DMSO control to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

-

FRET Melting:

-

Use a real-time PCR instrument to monitor the fluorescence of the donor fluorophore.

-

Program the instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each temperature increment.[5]

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity against temperature.

-

The melting temperature (Tm) is determined as the inflection point of the melting curve, representing the temperature at which 50% of the G-quadruplexes are unfolded.[5]

-

The change in melting temperature (ΔTm) in the presence of Probe 1 indicates the degree of G-quadruplex stabilization.

-

Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism (CD) spectroscopy is a widely used technique to study the conformation of G-quadruplexes.[6][7] Different G-quadruplex topologies (parallel, antiparallel, and hybrid) exhibit distinct CD spectral signatures.[8] The binding of a ligand can induce conformational changes in the G-quadruplex, which can be monitored by changes in the CD spectrum.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 100 mM KCl or NaCl).[9] Anneal the oligonucleotide as described in the FRET protocol.

-

Prepare a stock solution of Probe 1 and add it to the oligonucleotide solution at various molar ratios.

-

-

CD Measurement:

-

Data Analysis:

-

Analyze the changes in the CD spectrum upon the addition of Probe 1. A significant change in the spectral shape or intensity can indicate a conformational change in the G-quadruplex upon ligand binding.

-

CD melting experiments can also be performed by monitoring the CD signal at a characteristic wavelength as a function of temperature to determine the Tm.[9]

-

Surface Plasmon Resonance (SPR)

Principle: Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.[10][11] In a typical G-quadruplex binding assay, a biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing Probe 1 is then flowed over the sensor surface. The binding of Probe 1 to the immobilized G-quadruplex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Immobilization:

-

Immobilize the biotinylated G-quadruplex oligonucleotide onto a streptavidin-coated sensor chip.

-

A reference flow cell should be prepared for background subtraction.

-

-

Binding Analysis:

-

Prepare serial dilutions of Probe 1 in the running buffer.

-

Inject the different concentrations of Probe 1 over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections using an appropriate regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH).

-

-

Data Analysis:

-

The binding data (sensograms) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[12][13] It directly measures the heat released or absorbed during a binding event. By titrating a solution of Probe 1 into a solution containing the G-quadruplex, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[14][15]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the G-quadruplex-forming oligonucleotide in the desired buffer.

-

Prepare a solution of Probe 1 in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heat of dilution effects.

-

Degas both solutions prior to the experiment.

-

-

ITC Experiment:

-

Fill the sample cell with the G-quadruplex solution and the injection syringe with the Probe 1 solution.

-

Perform a series of injections of Probe 1 into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated and plotted against the molar ratio of Probe 1 to the G-quadruplex.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Conclusion

The in vitro characterization of a G-quadruplex binding probe is a multi-faceted process that requires the application of several complementary biophysical techniques. This guide provides a foundational framework for researchers to systematically evaluate the binding affinity, selectivity, and thermodynamic profile of novel probes like "Probe 1." The detailed protocols and data presentation formats outlined herein are intended to promote standardized and rigorous characterization, ultimately accelerating the discovery and development of new therapeutic agents targeting G-quadruplex structures.

References

- 1. Fluorescence resonance energy transfer in the studies of guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

- 10. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]

- 11. Influence of the SPR Experimental Conditions on the G-Quadruplex DNA Recognition by Porphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Spectroscopic Analysis of Probe 1 Interaction with the c-MYC Promoter G-Quadruplex

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions of the genome, including the promoter region of the c-MYC oncogene.[1][2][3][4][5] The G4 structure in the nuclease hypersensitivity element (NHE III1) of the c-MYC promoter acts as a transcriptional silencer, making it a prime target for anticancer therapeutics.[2][3][5][6][7][8] Stabilization of this G4 structure by small molecule ligands can effectively downregulate c-MYC expression.[2][9] This guide provides an in-depth overview of the core spectroscopic techniques used to characterize the interaction between a hypothetical small molecule, "Probe 1," and the c-MYC promoter G4. It includes detailed experimental protocols, quantitative data presentation, and logical diagrams to facilitate the study and development of G4-targeting agents.

Introduction: The c-MYC Promoter G-Quadruplex as a Therapeutic Target

The c-MYC proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many human cancers.[5][8] Approximately 80-90% of c-MYC transcriptional activity is controlled by the NHE III1 region within its promoter.[2][5][6][8] The guanine-rich strand of this element can fold into a G-quadruplex structure, which is stabilized by physiologically relevant concentrations of potassium ions.[3]

NMR and Circular Dichroism studies have shown that the c-MYC G4 predominantly adopts a propeller-type parallel-stranded topology.[6][10][11] This unique, globular structure presents distinct recognition surfaces, such as the planar G-tetrads and grooves, that can be selectively targeted by small molecules, offering a therapeutic window to modulate c-MYC expression without affecting duplex DNA.[3][12] The stabilization of this G4 structure by a ligand like "Probe 1" can inhibit the transcriptional machinery, leading to the downregulation of c-MYC and subsequent anti-proliferative effects.

Caption: Logical diagram of c-MYC G4 stabilization by Probe 1 leading to gene repression.

Experimental Protocols for Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential to fully characterize the binding affinity, selectivity, and conformational effects of a probe on the c-MYC G4.

Oligonucleotide Preparation and Annealing

-

Sequence: The 27-nucleotide purine-rich strand from the c-MYC promoter NHE III1 (e.g., Pu27) is commonly used.

-

Purification: HPLC-purified oligonucleotides should be used to ensure sample purity.

-

Quantification: Determine the oligonucleotide concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 90 °C) using its known molar extinction coefficient.

-

Annealing: To form the G4 structure, heat the oligonucleotide solution (e.g., in a buffer containing 10 mM Tris-HCl, 100 mM KCl, pH 7.2) to 95 °C for 5 minutes, followed by slow cooling to room temperature overnight. This process facilitates the formation of a stable, unimolecular G-quadruplex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the interaction between the probe and the G4 and to assess the thermal stability of the complex.

-

Protocol for UV-Vis Titration:

-

Prepare a solution of pre-annealed c-MYC G4 DNA at a fixed concentration (e.g., 5 µM) in a quartz cuvette.[13][14]

-

Record the initial absorbance spectrum from 220 nm to 400 nm.[13]

-

Incrementally add small aliquots of a concentrated stock solution of Probe 1 to the cuvette.[13]

-

Record the spectrum after each addition, allowing the solution to equilibrate.

-

Analyze the spectral changes. Binding is often indicated by hypochromicity or hyperchromicity and a bathochromic (red) shift in the absorbance maxima of the probe or the DNA, which suggests π-stacking interactions.[9][13][14][15]

-

-

Protocol for UV Thermal Melting (Tm) Assay:

-

Prepare samples of c-MYC G4 with and without a saturating concentration of Probe 1.

-

Use a spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the change in absorbance at 295 nm while increasing the temperature from ~20 °C to 95 °C at a slow ramp rate (e.g., 0.5 °C/min). The absorbance at 295 nm is characteristic of G-quadruplex unfolding.[16]

-

The melting temperature (Tm) is the temperature at which 50% of the G4 structure is unfolded. An increase in Tm (ΔTm) in the presence of the probe indicates stabilization of the G4 structure.[4][17]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for quantifying binding affinity, especially for probes that are intrinsically fluorescent or in competitive binding assays.

-

Protocol for Fluorescence Titration (for fluorescent probes):

-

Prepare a solution of pre-annealed c-MYC G4 at a fixed concentration in a fluorescence cuvette.

-

Set the excitation wavelength appropriate for Probe 1 and record its initial emission spectrum.

-

Titrate the G4 solution with increasing concentrations of Probe 1, recording the emission spectrum after each addition.

-

Alternatively, titrate a fixed concentration of Probe 1 with increasing concentrations of c-MYC G4.

-

A significant change in fluorescence intensity and/or a shift in the emission maximum upon titration indicates binding.[4] Binding constants (Ka) can be derived by fitting the titration data.

-

-

Protocol for Fluorescent Intercalator Displacement (FID) Assay:

-

This is a competitive binding assay useful for non-fluorescent probes.

-

Prepare a solution of pre-annealed c-MYC G4 with a fluorescent dye that binds to it, such as Thioflavin T (ThT).[4]

-

Record the initial high fluorescence of the G4-ThT complex.

-

Titrate this solution with increasing concentrations of the non-fluorescent Probe 1.

-

If Probe 1 binds to the G4 and displaces ThT, a decrease in fluorescence intensity will be observed. This allows for the determination of the binding affinity of the competing probe.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an indispensable tool for confirming the G4 topology and observing any conformational changes induced by ligand binding.

-

Protocol for CD Spectral Analysis:

-

Record the CD spectrum of the annealed c-MYC G4 from ~220 nm to 320 nm.

-

A parallel G4 topology, typical for c-MYC, is characterized by a positive peak around 260-263 nm and a negative peak around 240 nm.[2][8][11][17]

-

Record the spectra of the G4 in the presence of increasing concentrations of Probe 1.

-

Significant changes in the CD signal, such as an increase in molar ellipticity, can indicate the stabilization of the G4 structure or a ligand-induced conformational shift.[8][10]

-

-

Protocol for CD Thermal Melting:

-

CD can also be used to determine thermal stability.

-

Monitor the CD signal at the wavelength of maximum change (typically 263 nm for c-MYC G4) as the temperature is increased.

-

Calculate the Tm from the resulting melting curve. This method provides complementary data to UV melting for assessing the stabilizing effect of Probe 1.[17]

-

Data Presentation and Interpretation

Quantitative data from spectroscopic experiments should be summarized to allow for direct comparison of binding affinity and stabilization efficacy. The following tables present hypothetical but representative data for the interaction of "Probe 1" with the c-MYC G4.

Table 1: Summary of UV-Vis Spectroscopic Data

| Parameter | Value | Interpretation |

|---|---|---|

| Absorbance Change at λmax (DNA) | Hyperchromicity (~8%)[14] | Indicates strong interaction, altering the electronic environment of the DNA bases. |

| Absorbance Change at λmax (Probe 1) | Hypochromicity (~20%) | Suggests π-π stacking between the probe and the G-tetrads.[15] |

| Spectral Shift (Probe 1) | Bathochromic Shift (5-10 nm) | Consistent with binding to the G4 structure, often in a groove or stacked on a tetrad.[9] |

| Binding Constant (Ka) from Titration | 1.5 x 10⁶ M⁻¹ | Indicates high-affinity binding in the micromolar range. |

Table 2: Summary of Fluorescence Spectroscopy Data

| Parameter | Method | Value | Interpretation |

|---|---|---|---|

| Fluorescence Change | Direct Titration | >20-fold enhancement | Strong binding that restricts the probe's rotational freedom, leading to increased quantum yield. |

| Emission Maximum Shift | Direct Titration | Blue Shift (5 nm) | Suggests the probe is moving to a more hydrophobic environment upon binding. |

| Binding Constant (Ka) | Direct Titration | 1.8 x 10⁶ M⁻¹ | Corroborates high-affinity binding observed via UV-Vis. |

| IC₅₀ | FID Assay | 2.5 µM | Demonstrates effective displacement of a known G4 binder, confirming competitive interaction. |

Table 3: Summary of Circular Dichroism and Thermal Stability Data

| Parameter | Value | Interpretation |

|---|---|---|

| CD Spectrum Signature | Positive peak at 262 nm, negative at 240 nm | Confirms the formation of a parallel G-quadruplex structure.[8][17] |

| Change in CD Signal upon Binding | Increase in ellipticity at 262 nm | Indicates stabilization of the existing parallel G4 conformation, not a major structural change. |

| Melting Temperature (Tm) of G4 alone | 65 °C | Baseline thermal stability of the c-MYC G4 under experimental conditions. |

| Melting Temperature (Tm) of G4 + Probe 1 | 79 °C | The probe significantly stabilizes the G4 structure. |

| ΔTm | +14 °C | A high degree of thermal stabilization, characteristic of a potent G4 binder. [4] |

Integrated Experimental Workflow

The successful characterization of a G4-interactive probe requires a logical flow of experiments, from initial confirmation of binding to detailed structural and stability analysis.

Caption: Experimental workflow for characterizing the interaction of Probe 1 with c-MYC G4.

Conclusion

The spectroscopic toolkit described herein provides a robust framework for the initial characterization of novel probes targeting the c-MYC promoter G-quadruplex. Through a combination of UV-Vis, fluorescence, and circular dichroism spectroscopy, researchers can efficiently determine binding affinity, probe the interaction mode, confirm G4 topology, and quantify the stabilization of the target structure. The hypothetical data for "Probe 1" illustrate the profile of a promising candidate: a ligand that binds with high affinity and significantly enhances the thermal stability of the parallel c-MYC G4. Such findings are a critical first step in the drug discovery pipeline, providing the foundational biophysical data necessary to advance a compound toward further structural (e.g., NMR) and cell-based studies.[18][19][20]

References

- 1. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 2. Significant structural change in human c-Myc promoter G-quadruplex upon peptide binding in potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Spectroscopic studies of Thioflavin-T binding to c-Myc G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectroscopic investigation of the interaction between c-MYC DNA and tetrapyridinoporphyrazinatozinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the biologically relevant G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A spectroscopic investigation of the interaction between c-MYC DNA and tetrapyridinoporphyrazinatozinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. preprints.org [preprints.org]

- 14. Using UV-Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03708F [pubs.rsc.org]

- 17. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Fluorescence Turn-on Mechanism of Thioflavin T for G-Quadruplex DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence turn-on mechanism of Thioflavin T (ThT), a benzothiazole (B30560) dye, upon its interaction with G-quadruplex (G4) DNA structures. ThT has emerged as a valuable tool for the detection and characterization of G4 DNA, which are non-canonical secondary structures of nucleic acids implicated in various biological processes and diseases.[1][2][3] Understanding the intricacies of ThT's fluorescence response is crucial for its effective application in research and drug development.

The Core Mechanism: Rotational Restriction

Thioflavin T is classified as a molecular rotor, and its fluorescence properties are intrinsically linked to its molecular structure.[4] In solution, the benzothiazole and aminobenzene rings of the ThT molecule can freely rotate around a central C-C bond.[4][5] This rotational freedom in the excited state leads to a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT), resulting in a very low fluorescence quantum yield.[1][6]

Upon binding to G-quadruplex DNA, the ThT molecule becomes physically constrained within the grooves or by stacking on the G-quartets of the G4 structure.[2][4][7] This steric hindrance restricts the intramolecular rotation of the ThT rings.[4] Consequently, the non-radiative decay pathway is suppressed, and the excited state of the molecule is forced to relax through radiative decay, leading to a significant enhancement of its fluorescence emission.[1][4] This "light-up" or "turn-on" fluorescence is a hallmark of ThT's interaction with G-quadruplex DNA and other structured biomolecules like amyloid fibrils.[4][5]

Signaling Pathway Diagram

Caption: A diagram illustrating the fluorescence turn-on mechanism of Thioflavin T upon binding to G-quadruplex DNA.

Quantitative Data Presentation

The interaction of Thioflavin T with G-quadruplex DNA can be quantified by various photophysical parameters. The following tables summarize key data from the literature, comparing the properties of free ThT with ThT bound to G-quadruplex and other DNA structures.

Table 1: Fluorescence Enhancement of Thioflavin T with Different DNA Structures

| DNA Structure | Fluorescence Enhancement (fold) | Reference |

| G-Quadruplex DNA (human telomeric) | ~2100 | [8] |

| G-Quadruplex DNA (general) | 200 - 400 | [9] |

| Duplex DNA | ~50 | [9] |

| Single-stranded DNA | < 250 | [8] |

Table 2: Photophysical Properties of Thioflavin T

| Condition | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Average Fluorescence Lifetime (τw) (ns) | Reference |

| Free ThT in solution | ~411 | ~490 | < 0.001 | - | [1][10] |

| ThT bound to G-Quadruplex DNA | ~422 | ~492 | 0.3 - 0.8 | 2.16 - 2.60 | [1][9][10] |

| ThT bound to Duplex DNA | - | - | - | 1.14 - 1.26 | [9] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the ThT and G-quadruplex DNA interaction. Below are protocols for key experiments.

Protocol 1: Fluorescence Spectroscopy Titration

This protocol is used to determine the fluorescence enhancement and binding affinity of ThT to a specific G-quadruplex forming DNA sequence.

Materials:

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

G-quadruplex forming oligonucleotide (e.g., human telomeric sequence 22AG)

-

Duplex and single-stranded DNA for control experiments

-

Buffer solution (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5)

-

Fluorometer

Procedure:

-

Prepare a solution of ThT at a fixed concentration (e.g., 0.1-1 µM) in the buffer.[3][4]

-

Anneal the G-quadruplex forming oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the presence of a stabilizing cation like K+.

-

Record the initial fluorescence emission spectrum of the ThT solution (excitation at ~442 nm, emission scan from 455 to 650 nm).[4]

-

Perform a titration by adding increasing concentrations of the folded G-quadruplex DNA to the ThT solution.

-

After each addition, allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.[4]

-

Plot the fluorescence intensity at the emission maximum (~492 nm) as a function of the G-quadruplex DNA concentration.

-

The binding affinity (Kd) can be calculated by fitting the titration curve to a suitable binding model.

Protocol 2: UV-Visible Absorption Spectroscopy

This protocol is used to observe changes in the absorption spectrum of ThT upon binding to G-quadruplex DNA, which can indicate the binding mode.

Materials:

-

Thioflavin T (ThT) stock solution

-

Folded G-quadruplex DNA

-

Buffer solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of ThT at a known concentration in the buffer.

-

Record the absorption spectrum of the free ThT solution.

-

Add the folded G-quadruplex DNA to the ThT solution.

-

Record the absorption spectrum of the ThT-G4 complex.

-

A red-shift (bathochromic shift) of the ThT absorption maximum is indicative of binding and stacking interactions.[1][2]

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm the formation of the G-quadruplex structure and to assess its stability in the presence of ThT.

Materials:

-

G-quadruplex forming oligonucleotide

-

Thioflavin T

-

Buffer solution

-

CD Spectropolarimeter with a temperature controller

Procedure:

-

Record the CD spectrum of the folded G-quadruplex DNA in the absence of ThT to confirm its characteristic signature (e.g., a positive peak around 295 nm for antiparallel and around 260 nm for parallel structures).

-

Add ThT to the G-quadruplex DNA solution and record the CD spectrum again to observe any changes in the G4 conformation upon ligand binding.

-

To determine the thermal stability, perform a CD melting experiment. Monitor the CD signal at a characteristic wavelength while gradually increasing the temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of ThT indicates stabilization of the G4 structure by the ligand.[2]

Experimental Workflow Diagram

Caption: A workflow diagram outlining the key experimental and analytical steps for investigating the interaction between Thioflavin T and G-quadruplex DNA.

References

- 1. mdpi.com [mdpi.com]

- 2. Spectroscopic studies of Thioflavin-T binding to c-Myc G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioflavin T as a fluorescence light-up probe for G4 formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thioflavin T as an efficient inducer and selective fluorescent sensor for the human telomeric G-quadruplex DNA. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Thioflavin T Binding Modes to DNA: A Structure-Specific Molecular Probe for Lasing Applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Analysis of Probe 1 Binding to G-Quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic principles governing the interaction between a hypothetical small molecule, herein referred to as "Probe 1," and G-quadruplex (G4) DNA structures. Understanding the thermodynamics of this binding is crucial for the rational design and optimization of G4-targeted therapeutics. This document outlines the key experimental methodologies, presents a framework for data analysis, and visualizes the experimental workflow and potential downstream effects.

Core Concepts in G-Quadruplex Binding Thermodynamics

The binding of a small molecule ligand, such as Probe 1, to a G-quadruplex structure is governed by a unique thermodynamic fingerprint. This fingerprint is a composite of changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG) and the binding affinity (Ka) or dissociation constant (Kd).

-